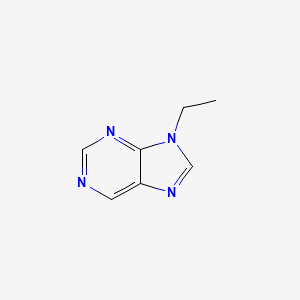

9-Ethyl-9h-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5427-23-6 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

9-ethylpurine |

InChI |

InChI=1S/C7H8N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h3-5H,2H2,1H3 |

InChI Key |

LXOLKJDDCPMPIO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=CN=CN=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 9-Ethyl-9H-purine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 9-Substituted Purine Scaffold

The purine ring system is a cornerstone of life, forming the structural basis for essential biomolecules such as adenine and guanine in DNA and RNA.[1] Beyond this fundamental role, synthetic purine derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a vast range of pharmacological activities.[2] The strategic substitution at the N9 position, in particular, has been a fertile ground for the development of novel therapeutics, including antiviral agents, adenosine receptor antagonists, and kinase inhibitors.[3][4]

9-Ethyl-9H-purine (CAS 5427-23-6) represents a foundational member of this N9-substituted class. While a simple analogue, it serves as a critical building block and reference compound for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions.[3][5] Understanding its core chemical properties is therefore paramount for any researcher engaged in the design and synthesis of novel purine-based drug candidates. This guide provides a detailed examination of its physicochemical characteristics, a robust protocol for its synthesis, and key data for its structural characterization and safe handling.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior, from reaction kinetics to biological absorption and distribution. While extensive experimental data for this compound is not widely published, we can compile its known attributes and draw informed comparisons with its parent compound, purine. The addition of the N9-ethyl group is expected to increase lipophilicity and decrease the melting point and aqueous solubility compared to the unsubstituted purine ring.

Table 1: Physicochemical Data for this compound

| Property | Value | Source / Comment |

| CAS Number | 5427-23-6 | [6] |

| Molecular Formula | C₇H₈N₄ | [6] |

| Molecular Weight | 148.17 g/mol | [6] |

| Appearance | Solid (predicted) | Inferred from related compounds. |

| Melting Point | Data not available | For reference, parent purine (CAS 120-73-0) melts at 214-217 °C.[7] The ethyl group is expected to lower this value. |

| Boiling Point | Data not available | Purine sublimes at elevated temperatures.[7] |

| Water Solubility | Data not available | For reference, parent purine is soluble at 400 g/L (20 °C).[7] The ethyl group likely reduces this solubility. |

| XLogP3-AA | 0.4 | [6] (Computed) |

| Topological Polar Surface Area | 43.6 Ų | [6] (Computed) |

| Hydrogen Bond Donor Count | 0 | [6] (Computed) |

| Hydrogen Bond Acceptor Count | 3 | [6] (Computed) |

Synthesis of this compound: A Representative Protocol

The regioselective alkylation of the purine nucleus is a common challenge, often yielding a mixture of N7 and N9 isomers.[2] However, conditions have been developed to strongly favor the thermodynamically more stable N9 product. The following protocol is a representative, field-proven method for the N9-ethylation of a purine precursor, adapted from general procedures for the alkylation of purine rings.[2][8][9] The starting material of choice is often a 6-halopurine, as the halogen can be readily displaced in subsequent reactions to build more complex derivatives.

Conceptual Workflow for N9-Alkylation

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Causality Statement: This procedure utilizes a polar aprotic solvent (DMF) to dissolve the purine salt and a mild base (K₂CO₃) to deprotonate the purine ring, creating the nucleophilic anion required for the Sₙ2 reaction with the ethylating agent. Starting with 6-chloropurine provides a versatile intermediate for further functionalization.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (1.0 mmol, 1 equivalent).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃) (3.0 mmol, 3 equivalents). The base facilitates the deprotonation of the purine N-H.

-

Alkylation: Add ethyl iodide (EtI) (1.5 mmol, 1.5 equivalents) to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up (Filtration): Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KI).

-

Work-up (Solvent Removal): Transfer the filtrate to a larger round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. This step is crucial to separate the desired N9-ethyl isomer from any N7-ethyl byproduct. This yields 6-chloro-9-ethyl-9H-purine .

-

Dehalogenation (to yield this compound):

-

Dissolve the purified 6-chloro-9-ethyl-9H-purine in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Add a base, such as triethylamine or sodium acetate, to act as a hydrohalic acid scavenger.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the final product, This compound .

-

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on standard spectroscopic techniques. The structural confirmation of its derivatives is routinely achieved using ¹H NMR, ¹³C NMR, and mass spectrometry.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted):

-

Purine Protons: Three distinct singlets are expected in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the protons at the C2, C6, and C8 positions. The C2-H and C8-H protons are typically the most downfield due to the influence of adjacent nitrogen atoms.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected (typically δ 4.2-4.5 ppm), coupled to the adjacent methyl group. A triplet for the methyl protons (-CH₃) is expected further upfield (typically δ 1.4-1.6 ppm).

-

-

¹³C NMR Spectroscopy (Predicted):

-

Purine Carbons: Five signals are expected for the purine ring carbons. The carbons adjacent to nitrogens (C2, C4, C6, C8) will appear significantly downfield (typically δ 140-160 ppm).[12] The C5 carbon, being part of the imidazole ring fusion, will appear more upfield.

-

Ethyl Group Carbons: Two signals will be present for the ethyl group: the methylene carbon (-CH₂-) (typically δ 35-45 ppm) and the methyl carbon (-CH₃) (typically δ 14-16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₇H₈N₄), the expected monoisotopic mass is 148.0749 m/z.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns in MS/MS studies can further validate the structure.

Safety and Handling

No specific GHS classification data is available for this compound.[6] Therefore, it is prudent to handle this compound with the standard care afforded to all novel laboratory chemicals, drawing guidance from the safety profile of the parent purine molecule.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed or irritating to the skin and respiratory tract.

Conclusion

This compound is a synthetically accessible and important molecular scaffold. Its chemical properties, governed by the aromatic purine core and the N9-ethyl substituent, make it a valuable starting point for the development of more complex, biologically active molecules. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling, empowering researchers to confidently utilize this compound in their drug discovery and development endeavors.

References

-

Baraldi, P. G., Cacciari, B., Spalluto, G., et al. (2000). New substituted 9-alkylpurines as adenosine receptor ligands. Archiv der Pharmazie, 333(5), 146-152. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1044, Purine. Available at: [Link]

-

Prasad, D. J., Rai, U. S., Suresh, D., et al. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. Investigational New Drugs, 28(6), 754-765. Available at: [Link]

-

Cheméo. Chemical Properties of 9H-purin-6(1h)-one, 9-ethyl- (CAS 31010-51-2). Available at: [Link]

- Siddiqui, M. A., et al. (2005). Synthesis of purine derivatives. Google Patents (US7105666B2).

-

Gordaliza, M., & Baraldi, P. G. (2013). Synthetic Approaches Towards the Marine Alkyl Purines. Ingenta Connect. Available at: [Link]

-

Prasad, D. J., et al. (2009). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. ResearchGate. Available at: [Link]

- Montgomery, J. A., & Temple, C. (1961). Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society.

-

Kamal, A., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8979-8982. Available at: [Link]

-

Domínguez, E., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(1), 5. Available at: [Link]

-

ChemSynthesis. 6-chloro-9-ethyl-9H-purine - 5462-86-2. Available at: [Link]

-

Cheméo. Chemical Properties of 9H-Purine (CAS 120-73-0). Available at: [Link]

-

Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLoS ONE, 13(12), e0208947. Available at: [Link]

-

NIST. 9H-Purine. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. ¹H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). ResearchGate. Available at: [Link]

-

Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. Available at: [Link]

-

STAR Protocols. ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. 5.7: ¹³C-NMR Spectroscopy. Available at: [Link]

-

University of Rochester. Tables For Organic Structure Analysis. Available at: [Link]

-

ResearchGate. ¹³C NMR Chemical Shifts of Purine. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Purine CAS#: 120-73-0 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

9-Ethyl-9H-purine molecular weight and formula

Physicochemical Characterization, Synthetic Regiochemistry, and Therapeutic Utility [1]

Executive Summary

9-Ethyl-9H-purine (CAS: 5427-23-6) represents a fundamental scaffold in the design of acyclic nucleoside analogues and purine-based antimetabolites.[1][2] While structurally simple, its synthesis encapsulates the classic regiochemical challenge of purine chemistry: controlling N9 versus N7 alkylation.[1] This guide provides a definitive technical analysis of the molecule’s properties, a validated synthetic protocol emphasizing regiocontrol, and a rigorous structural differentiation strategy using NMR spectroscopy.[1]

Part 1: Fundamental Physicochemical Profile[1]

The following data constitutes the baseline identity for this compound. In drug development workflows, deviations from these calculated values often indicate the presence of the N7-isomer or incomplete alkylation.[1]

Table 1: Physicochemical Constants

| Property | Value | Technical Note |

| IUPAC Name | This compound | The "9H" designation confirms the tautomer locant.[1] |

| CAS Registry | 5427-23-6 | |

| Molecular Formula | C₇H₈N₄ | |

| Molecular Weight | 148.17 g/mol | Average mass for stoichiometry calculations.[1][2] |

| Monoisotopic Mass | 148.0749 Da | Critical for High-Res MS (HRMS) validation.[1] |

| Physical State | Crystalline Solid | Hygroscopic; store under desiccant.[1] |

| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents (Hexane).[1] |

| pKa (Calc) | ~2.3 (N1) | Protonation occurs at N1 in acidic media.[1] |

Part 2: Synthetic Pathways & Regiochemistry[1]

The N9 vs. N7 Challenge

The synthesis of 9-ethylpurine via direct alkylation of purine involves a nucleophilic substitution (

-

Thermodynamic Control: The N9-isomer is generally the thermodynamic product due to lower steric hindrance and greater aromatic stability.[1]

-

Kinetic Control: The N7-isomer often forms as a kinetic byproduct, particularly when using loose ion-pair bases (e.g., K₂CO₃ in acetone) or sterically unhindered electrophiles.[1]

Mechanism Visualization

The following diagram illustrates the bifurcation of the reaction pathway. Note the irreversibility of the alkylation steps under standard conditions.[1]

Figure 1: Bifurcation pathway of purine alkylation showing the competition between N9 (green) and N7 (gray) product formation.[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes Sodium Hydride (NaH) in DMF.[1][3][4][5] This system is chosen over K₂CO₃/Acetone because the "tight" ion pairing and higher temperature capability favor the thermodynamic N9 product.[1]

Reagents

-

Purine (1.0 eq)[1]

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Ethyl Iodide (1.1 eq)[1]

-

Anhydrous DMF (0.5 M concentration relative to purine)[1]

Step-by-Step Methodology

-

Activation (Inert Atmosphere):

-

Anion Formation:

-

Alkylation:

-

Workup & Purification:

Part 4: Structural Validation (The "Trustworthiness" Pillar)

Distinguishing the N9 isomer from the N7 isomer is the most critical analytical step.[1] Do not rely solely on Mass Spectrometry, as both isomers have identical mass (148.17).[1]

Isomer Differentiation Strategy

| Feature | This compound (N9) | 7-Ethyl-7H-purine (N7) | Mechanistic Reason |

| C4 Chemical Shift (¹³C) | ~150-152 ppm | ~160-164 ppm | Shielding effect of the alkyl group at N9 affects C4/C5 differently than at N7.[1] |

| C5 Chemical Shift (¹³C) | ~128-130 ppm | ~120-125 ppm | N9 alkylation deshields C5 relative to N7 alkylation.[1] |

| HMBC Correlation | Ethyl -CH₂- protons correlate to C4 & C8 | Ethyl -CH₂- protons correlate to C5 & C8 | Definitive proof of connectivity.[1] |

| UV Absorption | λmax often shifted | λmax distinct | Conjugation length changes slightly between isomers.[1] |

Protocol: HMBC Validation

To certify the batch as "Drug Grade," run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment:

-

Locate the ethyl -CH₂- quartet in the ¹H NMR (~4.2 ppm).[1]

-

Look for cross-peaks to the aromatic carbons.[1]

-

N9 Confirmation: You must see a correlation to the C4 bridgehead carbon (~151 ppm) and C8 (~145 ppm).[1]

-

N7 Rejection: If you see correlation to C5 (~122 ppm), the batch contains the N7 impurity.[1]

Part 5: Applications in Drug Discovery[1][6]

This compound serves as a simplified model for adenosine and guanosine analogs.[1] Its primary utility lies in:

-

Kinase Inhibitor Scaffolding: The N9-ethyl group mimics the ribose sugar found in ATP.[1] Derivatives substituted at the C2 and C6 positions (e.g., Roscovitine analogs) utilize this scaffold to bind into the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs), blocking cell cycle progression in cancer cells.[1]

-

Adenosine Receptor Ligands: Substitutions on the 9-ethylpurine core modulate affinity for

,

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

-

Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines.[1][5] Journal of Organic Chemistry, 71(23), 8901–8906.[1][5] [Link]

-

Legraverend, M., et al. (2000). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][7] [Link]

Sources

- 1. 9H-Purine [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 9-Ethylpurine Derivatives

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a plethora of synthetic drugs. Among the vast landscape of purine derivatives, those substituted at the 9-position with an ethyl group have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive technical overview of the biological landscape of 9-ethylpurine derivatives, delving into their anticancer, kinase inhibitory, and other notable therapeutic potentials. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation, offering a resource for researchers, scientists, and drug development professionals.

I. Anticancer Activity of 9-Ethylpurine Derivatives

A significant body of research has focused on the potential of 9-ethylpurine derivatives as anticancer agents. These compounds have demonstrated efficacy in inhibiting the proliferation of various tumor cells, including those of cervical, ovarian, and osteosarcoma origin.[1][2]

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many 9-ethylpurine derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, certain N-9-sulfonylpurine derivatives have been shown to induce apoptosis in nearly 55% of treated cancer cells and cause an accumulation of cells in the subG0 phase of the cell cycle.[3] This is often accompanied by mitochondrial disruption and an increase in reactive oxygen species (ROS).[3]

B. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the purine ring of 9-ethylpurine derivatives plays a crucial role in their anticancer potency. SAR studies have revealed that the presence of specific functional groups can significantly enhance their activity against particular cancer cell lines.[1][2] For example, the presence of trifluoromethoxy and trifluoromethyl groups has been linked to significant activity against cervical cancer cells, while an isopropoxy group appears to be influential in inhibiting the proliferation of osteosarcoma and ovarian cancer cells.[1]

C. Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

A standard method to evaluate the anticancer activity of 9-ethylpurine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, SiHa, CaSki) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 9-ethylpurine derivatives (e.g., 10, 50, and 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as acidic isopropanol or DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

II. 9-Ethylpurine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Purine derivatives, due to their structural similarity to the ATP molecule, are well-suited to act as kinase inhibitors.[2][4]

A. Targeting Cyclin-Dependent Kinases (CDKs)

Several 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9.[2][5][6][7] These enzymes are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The development of selective CDK inhibitors is an active area of research, and 9-ethylpurine derivatives have shown promise in this regard. For example, some compounds have demonstrated greater selectivity for CDK9 over CDK2.[5][7]

B. Inhibition of Other Kinases

Beyond CDKs, substituted purine derivatives have been investigated as inhibitors of other kinases implicated in cancer and other diseases. These include the mammalian target of rapamycin (mTOR) and tyrosine kinases.[4][8] The design of these inhibitors often involves modifying the substituents at the 2, 6, and 9 positions of the purine ring to achieve high potency and selectivity.

III. Other Notable Biological Activities

A. Adenosine Receptor Ligands

9-Ethylpurine derivatives have also been explored as ligands for adenosine receptors (A1, A2A, A2B, and A3).[9] These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various diseases. By modifying the substituents at the 2, 6, and 8 positions of the 9-ethylpurine scaffold, researchers have been able to develop selective antagonists for these receptors.[9] For example, an 8-bromo-9-ethyladenine derivative showed high affinity for A2A and A2B subtypes.[9]

B. Antiviral Activity

The purine core is also a key structural motif in many antiviral drugs. Certain 9-alkylguanine derivatives have demonstrated antiviral activity, particularly against Semliki Forest virus.[10] The length of the alkyl chain at the 9-position was found to be a critical determinant of activity, with chains of four to six carbons being the most effective.[10] While this study did not focus specifically on 9-ethylpurine, it highlights the potential of this class of compounds in antiviral research. Other studies have also reported on the anti-enteroviral activity of 9-arylpurines.[11]

C. Anti-inflammatory Effects

Recent research has uncovered the anti-inflammatory potential of certain 9-cinnamyl-9H-purine derivatives.[12] These compounds were found to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key cascade in the inflammatory response. This was demonstrated by a reduction in the production of nitric oxide and pro-inflammatory cytokines.[12]

IV. Summary of Biological Activities and Structure-Activity Relationships

| Biological Activity | Key Molecular Target(s) | Structure-Activity Relationship Highlights | References |

| Anticancer | CDKs, mTOR, Apoptosis-related proteins | Substituents at C2, C6, and C8 positions are critical. Trifluoromethyl and trifluoromethoxy groups enhance activity against cervical cancer. Isopropoxy group improves activity against osteosarcoma and ovarian cancer. | [1][2][3][5][8] |

| Kinase Inhibition | CDK2, CDK9, mTOR, Tyrosine Kinases | 2,6,9-trisubstitution pattern is common. Modifications at C2 and C6 influence selectivity. | [2][4][5][6][7] |

| Adenosine Receptor Ligand | A1, A2A, A2B, A3 Receptors | Substituents at C2, C6, and C8 determine receptor subtype selectivity. 8-bromo substitution can enhance affinity for A2A and A2B. | [9] |

| Antiviral | Viral replication machinery | Alkyl chain length at N9 is important for some viruses. | [10][11] |

| Anti-inflammatory | TLR4/MyD88/NF-κB pathway | Cinnamyl group at N9 with specific substitutions on the phenyl ring enhances activity. | [12] |

Conclusion

9-Ethylpurine derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer agents, kinase inhibitors, adenosine receptor ligands, and anti-inflammatory compounds underscores their therapeutic potential. The continued exploration of the structure-activity relationships of these molecules, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases. This guide has provided a foundational understanding of the biological activities of 9-ethylpurine derivatives, offering both a high-level overview and detailed experimental insights to aid researchers in this exciting field.

References

-

Umesha, S. et al. (2011). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. European Journal of Medicinal Chemistry, 46(4), 1344-1350. [Link]

-

Schultz, L. M. et al. (1999). Selective protein kinase inhibitors developed on the basis of the unexpected binding mode of 2,6,9-trisubstituted purines to the adenosine triphosphate-binding site of the human cyclin-dependent kinase 2 (CDK2). Journal of Medicinal Chemistry, 42(15), 2909-2919. [Link]

-

Kelley, J. L. et al. (1987). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. Journal of Medicinal Chemistry, 30(6), 1005-1009. [Link]

-

Baraldi, P. G. et al. (2007). Synthesis and biological evaluation of novel 1-deoxy-1-[6-[((hetero)arylcarbonyl)hydrazino]- 9H-purin-9-yl]-N-ethyl-beta-D-ribofuranuronamide derivatives as useful templates for the development of A2B adenosine receptor agonists. Journal of Medicinal Chemistry, 50(2), 374-380. [Link]

-

Volpini, R. et al. (2001). New substituted 9-alkylpurines as adenosine receptor ligands. Il Farmaco, 56(5-7), 419-423. [Link]

-

Lee, S. et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. ACS Medicinal Chemistry Letters, 14(7), 963-970. [Link]

-

Tang, C. et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design, 105(2), e70062. [Link]

-

Al-Ostoot, F. H. et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Scientific Reports, 13(1), 18197. [Link]

-

Harnden, M. R. et al. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636-1642. [Link]

-

Bertrand, L. et al. (2019). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 24(16), 2933. [Link]

-

Geyer, J. A. et al. (2001). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Biochemical Pharmacology, 62(3), 345-352. [Link]

-

Kumar, A. et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 109, 117865. [Link]

-

Gad-Dah, A. E. et al. (2017). Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors. Chemical Biology & Drug Design, 90(1), 84-93. [Link]

-

Wang, N. et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]

-

Tang, C. et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design, 105(2), e70062. [Link]

-

Hwang, J. Y. et al. (2017). Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4399-4404. [Link]

-

Glavas-Obrovac, L. et al. (2016). Mechanism of action of newly synthetized N-9-sulfonylpurine derivatives. Periodicum Biologorum, 118(1), 15-21. [Link]

-

Orozco-Lucero, E. et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]

-

Aguado, L. et al. (2012). Efficient synthesis and anti-enteroviral activity of 9-arylpurines. European Journal of Medicinal Chemistry, 49, 279-288. [Link]

-

Lee, Y. J. et al. (2002). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Journal of Medicinal Chemistry, 45(23), 5034-5043. [Link]

-

Montgomery, J. A. & Hewson, K. (1960). Synthesis of Potential Anticancer Agents. IX. 9-Ethyl-6-substituted-purines 2. Journal of the American Chemical Society, 82(2), 463-468. [Link]

-

Kasmi, R. et al. (2021). Modeling study, 3D-QSAR and molecular docking of 9H-purine derivatives as EGFR inhibitors. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

-

Orozco-Lucero, E. et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6284-6303. [Link]

-

Egorov, M. P. et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1787. [Link]

Sources

- 1. Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Mechanism of action of newly synthetized N-9-sulfonylpurine derivatives [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient synthesis and anti-enteroviral activity of 9-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 9-Ethyl-9H-purine

Executive Summary

9-Ethyl-9H-purine is a foundational heterocyclic scaffold widely utilized in medicinal chemistry, structural biology, and materials science. The alkylation at the N9 position fundamentally alters the physicochemical properties of the purine ring, most notably its solubility profile. This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound, contrasting its behavior in aqueous media versus organic solvents. By understanding the causality behind these solubility shifts, researchers can optimize synthetic workflows, improve drug formulation strategies, and design more robust biological assays.

Structural and Thermodynamic Determinants of Solubility

The N9-alkylation of the purine scaffold dictates its macroscopic solubility through microscopic thermodynamic changes. Unsubstituted 9H-purine possesses a critical hydrogen bond donor at the N9 position, which facilitates aqueous solvation and crystal lattice stabilization.

Alkylation to This compound (CAS 5427-23-6)[1] eliminates this hydrogen bond donor and introduces a lipophilic ethyl chain. This structural modification significantly increases the partition coefficient (LogP) and alters the solvation thermodynamics:

-

Aqueous Media (The Hydrophobic Effect): When introduced to water, the hydrophobic ethyl tail disrupts the local hydrogen-bonding network of the solvent. To accommodate the solute, water molecules are forced into an entropically unfavorable, highly ordered clathrate-like hydration shell. Consequently, the intrinsic aqueous solubility of this compound and its derivatives (e.g., 9-ethyladenine) is severely limited[2].

-

Organic Solvents (Dipole & Dispersion Forces): Aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) provide a highly favorable dielectric environment. The strong dipole of DMSO stabilizes the polarizable purine core via dipole-dipole interactions, while its methyl groups accommodate the N9-ethyl chain via dispersion forces, leading to high solubility.

Thermodynamic pathways of this compound solvation in aqueous versus organic environments.

Comparative Solubility Profile

To guide experimental design, the quantitative solubility data for this compound and its close derivatives are summarized below.

| Solvent System | Estimated Solubility Range | Primary Solvation Mechanism | Practical Application |

| Water (pH 7.4) | < 1 - 5 mM | Hydrophobic hydration (Clathrate formation) | Biological assays (requires DMSO co-solvent) |

| DMSO | > 100 mM | Dipole-dipole & dispersion forces | High-concentration stock solutions |

| Methanol / Ethanol | 20 - 50 mM | Hydrogen bond acceptance & moderate polarity | Synthetic chemistry & crystallization |

Implications in Drug Development & Structural Biology

The solubility limits of 9-ethylpurines directly impact downstream applications:

-

Pharmaceutical Formulation: Many kinase inhibitors utilize the 9-ethylpurine scaffold. For instance, CGP74514A , a potent CDK1/2 inhibitor, is a this compound-2,6-diamine derivative. Due to its poor aqueous solubility, formulation protocols mandate the use of DMSO for stable stock solutions (typically 10 mg/mL), which are then serially diluted into aqueous assay buffers[3].

-

Structural Biology: The desolvation penalty of this compound derivatives plays a critical role in ligand binding. When probing the hydrophobic cavities of T4 lysozyme L99A mutants, this compound-6-ylamine exhibits discrete conformational binding states driven by lipophilic interactions that outcompete the bulk solvent[4].

-

Organometallic Synthesis: The functionalization of 9-ethylpurines, such as the preparation of 6-chloro-9-ethylpurine and its subsequent coordination to transition metals like platinum, heavily relies on organic solvents (e.g., methanol, toluene, and DMSO) to maintain solute homogeneity during reflux[5].

Experimental Methodologies for Solubility Determination

To ensure scientific integrity and trustworthiness, solubility must be measured using self-validating, orthogonal methods. Below are the field-proven protocols for determining the solubility of this compound derivatives.

Protocol 1: Kinetic Solubility via Nephelometry (High-Throughput)

Causality: Kinetic solubility measures the point at which a compound precipitates from a supersaturated solution (typically a DMSO stock diluted into an aqueous buffer). This mimics the conditions of biological assays.

-

Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

-

Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (e.g., 1 μM to 500 μM), ensuring the final DMSO concentration does not exceed 2% v/v.

-

Incubation: Incubate the plate at 25°C for 2 hours to allow precipitation to reach a metastable state.

-

Measurement: Read the plate using a nephelometer (light scattering). The kinetic solubility limit is defined as the concentration at which scattered light intensity significantly deviates from the baseline.

Protocol 2: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Causality: Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules.

-

Solid Dispersion: Add an excess amount of solid this compound (e.g., 5 mg) to a glass vial containing 1 mL of the target solvent (e.g., Water or Ethanol).

-

Equilibration: Cap the vial and agitate on an orbital shaker at 300 rpm for 24 to 48 hours at a constant temperature (25°C).

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 μm PTFE syringe filter.

-

Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV against a standard curve prepared in a highly soluble solvent (e.g., 100% DMSO).

Step-by-step workflow for determining the thermodynamic solubility of purine derivatives.

References

-

Solubility of Things. Adenine | Solubility of Things.[Link]

-

Proceedings of the National Academy of Sciences (PNAS). Homologous ligands accommodated by discrete conformations of a buried cavity.[Link]

-

Inorganic Chemistry (ACS Publications). Synthesis, Structure, and Photophysical Properties of Platinum(II) (N,C,N′) Pincer Complexes Derived from Purine Nucleobases.[Link]

Sources

The Pharmacophore of 9-Alkylpurines: From Acyclic Nucleosides to Kinase Inhibitors

Executive Summary

The 9-alkylpurine scaffold represents a critical bifurcation in medicinal chemistry. Depending on the nature of the N9-substituent and the decoration of the purine ring, this pharmacophore can function either as a substrate mimic (antimetabolite) causing lethal synthesis in viral replication, or as a competitive inhibitor blocking ATP-binding pockets in kinases and G-protein coupled receptors (GPCRs).

This technical guide dissects the Structure-Activity Relationship (SAR) of 9-alkylpurines, providing a rigorous analysis of the synthetic challenges (regioselectivity) and the divergent biological mechanisms that define this class.

The Synthetic Challenge: Regiocontrol (N9 vs. N7)

The most pervasive failure mode in purine derivatization is the lack of regioselectivity between the N9 and N7 positions. Under basic conditions, the purine anion is an ambident nucleophile. While N9 is thermodynamically preferred, kinetic factors and steric hindrance often lead to significant N7-alkylation impurities (often 15–30%), necessitating tedious chromatographic separation.

Mechanistic Insight: The "Shielding" Strategy

To ensure N9-selectivity without relying solely on thermodynamic equilibration, researchers utilize steric shielding . By placing a bulky group at the C6 position (e.g., a heteroaryl ring), the N7 nitrogen is sterically crowded, forcing the alkylating agent to attack the exposed N9 position.

Validated Protocol: Mitsunobu Alkylation of 6-Chloropurine

Rationale: The Mitsunobu reaction offers milder conditions than direct alkylation with halides and allows the use of complex primary alcohols as alkylating agents.

Reagents:

-

Substrate: 6-Chloropurine (1.0 eq)

-

Alkylating Agent: R-OH (e.g., 2-((trityloxy)methoxy)ethanol for acyclovir analogs) (1.2 eq)

-

Phosphine: Triphenylphosphine (

) (1.5 eq) -

Azodicarboxylate: DIAD or DEAD (1.5 eq)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Preparation: Dry the reaction vessel (flame dry under

). Dissolve 6-chloropurine and -

Activation: Cool to 0°C. Add the alcohol (R-OH).

-

Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Concentrate in vacuo. Triturate with

to precipitate triphenylphosphine oxide ( -

Purification: Flash column chromatography (Silica gel). N9 isomers typically elute after N7 isomers in MeOH/DCM systems due to hydrogen bonding dynamics.

SAR Dimension A: The Antiviral "Lethal Mimic"

The success of 9-alkylpurines as antivirals (e.g., Acyclovir, Penciclovir) relies on their ability to mimic the spatial arrangement of the natural nucleoside's sugar moiety while lacking the functionality required for chain extension.

The Mechanism of Obligate Chain Termination

The SAR is strictly defined by the interaction with Viral Thymidine Kinase (TK) .

-

Entry: The 9-alkylpurine enters the cell.

-

Gatekeeper (Selectivity): Viral TK (HSV-1/2, VZV) accepts the acyclic side chain as a substrate.[1] Human cellular kinases do not. This is the primary filter for toxicity.

-

Lethal Synthesis: Once monophosphorylated by viral TK, cellular kinases convert it to the triphosphate.[1][2][3][4]

-

Termination: The viral DNA polymerase incorporates the triphosphate.[2][3] Because the acyclic tail lacks a 3'-hydroxyl group (or a spatially equivalent nucleophile), the DNA chain cannot be extended.

Visualization: The Antiviral Logic Gate

Caption: The selective activation pathway of acyclic 9-alkylpurines. Specificity arises at the Viral TK step.[1][2][4]

Key SAR Rules for Antivirals

| Structural Feature | Optimization Rule | Mechanistic Reason |

| N9-Linker | Ether oxygen at | Mimics the ribose ring oxygen; essential for binding to Viral TK. |

| C6-Substituent | Carbonyl (Guanine-like) > Amino (Adenine-like) | Guanine analogs (Acyclovir) generally show higher potency against HSV than Adenine analogs. |

| Side Chain Terminus | Primary Hydroxyl (-OH) | Required for the initial phosphorylation event. |

| 3'-Equivalent | MUST BE ABSENT | Presence of a hydroxyl at the pseudo-3' position allows chain extension, nullifying the termination mechanism. |

SAR Dimension B: Adenosine Receptor Antagonists

When the N9-alkyl chain acts merely as a hydrophobic anchor rather than a ribose mimic, the pharmacology shifts toward G-Protein Coupled Receptors (GPCRs) , specifically Adenosine Receptors (

The "Non-Nucleoside" Binding Mode

Unlike the antiviral mechanism, these compounds do not require metabolic activation. They compete directly with adenosine.

-

N9-Position: Small alkyl groups (Methyl, Ethyl) or aryl-alkyls are preferred. They fit into a hydrophobic pocket but do not mimic the sugar.

-

C8-Position (Critical): Introduction of aryl or heteroaryl groups (e.g., Furan, Phenyl) at C8 drastically increases affinity and selectivity for

subtypes. -

C2-Position: Alkynyl chains (e.g., -C≡C-R) at C2 provide selectivity vectors, particularly for

receptors.

Visualization: Divergent SAR Pathways

Caption: Structural divergence: Flexible ether chains drive antiviral activity, while rigid C8-substitutions drive receptor antagonism.

Experimental Validation: Plaque Reduction Assay

To validate the antiviral SAR of a synthesized 9-alkylpurine, the Plaque Reduction Assay is the gold standard. It measures the compound's ability to prevent virus propagation in a cell monolayer.

Protocol:

-

Cell Culture: Seed Vero cells (African Green Monkey Kidney) in 24-well plates (

cells/well). Incubate 24h to form a confluent monolayer. -

Infection: Aspirate media. Infect with HSV-1 (approx. 50–100 PFU/well) in minimal volume. Adsorb for 1h at 37°C.

-

Treatment: Overlay cells with semi-solid medium (1% Methylcellulose or Agarose) containing serial dilutions of the test compound (0.1

to 100-

Control: Acyclovir (Positive Control), DMSO vehicle (Negative Control).

-

-

Incubation: Incubate for 48–72h (until plaques are visible in controls).

-

Fixation/Staining: Fix with 10% Formalin. Stain with 0.5% Crystal Violet.

-

Quantification: Count clear plaques against the purple background.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Elion, G. B., et al. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine.[1][5] Proceedings of the National Academy of Sciences, 74(12), 5716–5720. Link

-

De Clercq, E., & Holý, A. (2005).[6] Acyclic nucleoside phosphonates: a key class of antiviral drugs.[6][7][8] Nature Reviews Drug Discovery, 4, 928–940. Link

-

Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[9][10][11] The Journal of Organic Chemistry, 71(23), 8901–8906. Link

-

Moro, S., et al. (2006). Structural Basis for the Interaction of 9-Alkylpurine Derivatives with the Adenosine Receptors.[12] Current Pharmaceutical Design, 12(15). Link

-

Hocek, M. (2003). Synthesis of N9-substituted purines. European Journal of Organic Chemistry. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]

- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 7. Antiviral acyclic nucleoside phosphonates structure activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyclic nucleoside phosphonates [uochb.cz]

- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 7-ethyl-7H-purine and 9-ethyl-9H-purine

An In-depth Technical Guide to the Core Differences Between 7-ethyl-7H-purine and 9-ethyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic alkylation of the purine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of biologically active molecules. The regioselectivity of this alkylation, specifically at the N7 versus the N9 position of the imidazole ring, is a critical determinant of a compound's ultimate physicochemical properties, stability, and interaction with biological targets. This guide provides an in-depth exploration of two fundamental regioisomers: 7-ethyl-7H-purine and this compound. We will dissect the nuances of their synthesis, the factors governing regioselectivity, their distinct spectroscopic and physical characteristics, and the profound implications of the ethyl group's positioning on their biological activity. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of purine derivatives, providing both foundational knowledge and practical, field-proven insights.

The Decisive Role of Regiochemistry in Purine Alkylation

Purine, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring. This structure is fundamental to life, forming the core of adenine and guanine, the building blocks of nucleic acids. The nitrogen atoms of the imidazole ring (N7 and N9) are common sites for alkylation, a process that attaches an alkyl group (in this case, ethyl) to the purine core.

The choice between the N7 and N9 positions is not arbitrary. The resulting isomers, 7-ethyl-7H-purine and this compound, while sharing the same molecular formula, exhibit distinct three-dimensional structures. This seemingly subtle difference dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and steric profile, which in turn dictates its behavior in both chemical and biological systems. For drug development professionals, controlling the regioselectivity of this reaction is paramount, as the desired therapeutic effect is often exclusive to one isomer.

Caption: Chemical structures of the regioisomers 7-ethyl-7H-purine and this compound.

Synthesis and the Challenge of Regiocontrol

The direct ethylation of purine typically yields a mixture of N7 and N9 isomers, with the N9-substituted product generally being the more thermodynamically stable and, therefore, often the major product.[1] However, the ratio of these products is highly dependent on the reaction conditions, a principle that can be exploited to favor the desired isomer.

Key Factors Influencing Regioselectivity:

-

Reaction Control: Kinetically controlled reactions, often run at lower temperatures with strong, non-coordinating bases, can favor the N7 isomer due to the higher accessibility and nucleophilicity of the N7 position in the purine anion.[1] Thermodynamically controlled conditions (higher temperatures, longer reaction times) allow for equilibration to the more stable N9 isomer.

-

Solvent and Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF are common. Bases such as potassium carbonate (K₂CO₃) are frequently used, but milder conditions, for instance using tetrabutylammonium fluoride (TBAF), have been developed for highly efficient and rapid N9-alkylation at room temperature.[2][3]

-

Protecting Groups: In complex syntheses, protecting one of the nitrogen atoms is a common strategy to ensure the alkylation occurs at the desired position.

-

Catalysts: Specific catalysts can be employed to direct the alkylation. For example, some methodologies for regioselective N7 allylation have utilized cobalt complexes.

The challenge of regiospecific alkylation is a significant area of research, with numerous methods developed to achieve site-selective synthesis.[4][5]

Comparative Physicochemical and Spectroscopic Properties

The differentiation between the 7-ethyl and 9-ethyl isomers is unequivocally achieved through a combination of physical property measurements and spectroscopic analysis. The distinct electronic environments of the isomers give rise to unique signatures.

| Property | 7-ethyl-7H-purine | This compound | Rationale for Difference |

| Melting Point (°C) | Typically different from N9 isomer (e.g., 7-octyl isomer: 64.2–65.9 °C)[3] | Typically different from N7 isomer (e.g., 9-octyl isomer: 43.5–47.3 °C)[3] | Differences in crystal lattice packing and intermolecular forces due to varied molecular symmetry and dipole moment. |

| Stability | Generally the kinetically favored product; less thermodynamically stable. | Generally the thermodynamically favored and more stable product.[1][6] | The N9 tautomer is considered more stable, a preference that extends to its alkylated derivatives. |

| UV λmax (nm) | Exhibits a characteristic UV absorption spectrum.[7] | Exhibits a distinct UV absorption spectrum, often with a slight shift compared to the N7 isomer.[7] | The position of the ethyl group alters the chromophore of the purine ring system, leading to shifts in electron transition energies. |

| ¹H NMR | Protons on the purine ring (H-2, H-6, H-8) and ethyl group show characteristic chemical shifts. The H-8 proton is often significantly affected. | Protons on the purine ring and ethyl group show different chemical shifts compared to the N7 isomer. The H-8 proton is a key indicator. | The anisotropic effect of the purine ring and the proximity of the ethyl group to different ring protons cause distinct shielding/deshielding effects. |

| ¹³C NMR | Unique chemical shifts for all carbon atoms, particularly C-4, C-5, and C-8 in the imidazole ring. | Distinct chemical shifts for the imidazole ring carbons compared to the N7 isomer. | The electronic effect of the N-ethyl group is transmitted differently through the ring system, impacting the chemical environment of each carbon atom. |

Experimental Workflow: Synthesis, Separation, and Characterization

Achieving a pure sample of either isomer requires a robust experimental plan encompassing synthesis, separation, and rigorous characterization.

Sources

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. segarra-marti.com [segarra-marti.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Safe Handling of 9-Ethyl-9H-purine for Research and Development

This guide provides a comprehensive overview of the known properties and recommended safety protocols for 9-Ethyl-9H-purine (CAS No. 5427-23-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound. Given the limited publicly available safety data, this document is structured around the precautionary principle, which dictates that substances of unknown toxicity should be handled with a high degree of caution. The methodologies and insights provided are grounded in established laboratory safety standards and are designed to create a self-validating system of risk management.

Compound Identification and Physicochemical Profile

This compound is a derivative of the purine heterocyclic system, a core scaffold in numerous biologically active molecules. Its ethyl substitution at the N9 position makes it a valuable intermediate in medicinal chemistry and drug discovery for creating analogues of naturally occurring purines.[1][2] Understanding its physical and chemical properties is the foundational step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 5427-23-6 | Guidechem[3] |

| Molecular Formula | C₇H₈N₄ | Guidechem[3] |

| Molecular Weight | 148.17 g/mol | Guidechem[3] |

| Synonyms | 9-ethylpurine, this compound | Guidechem[3] |

| Octanol/Water Partition Coefficient (logP) | -0.129 (Crippen Method, Computed) | Cheméo[4] |

| Water Solubility (log10WS) | -1.79 (Crippen Method, Computed) | Cheméo[4] |

Causality Insight: The computed negative logP value suggests that this compound is likely hydrophilic, influencing its biological distribution and the choice of solvents for experimental work. Its low water solubility indicates that while it prefers aqueous environments from a partitioning perspective, it does not dissolve readily, which is an important consideration for both experimental protocols and decontamination procedures.

Hazard Evaluation: Applying the Precautionary Principle

A thorough search of publicly available databases reveals a critical data gap: there is no official GHS (Globally Harmonized System) classification for this compound.[3] This absence of data does not imply the compound is safe. In drug development and chemical research, novel or under-characterized substances must be treated as potentially hazardous until proven otherwise. This is known as the Precautionary Principle.

The purine scaffold is ubiquitous in toxicology and pharmacology. While the parent purine molecule is not highly toxic, substitutions can dramatically alter the biological and toxicological profile. For instance, some substituted purines are developed as potent antineoplastic agents, while others have been shown to possess reproductive toxicity.[2] Therefore, it is prudent to assume that this compound could possess significant biological activity and potential hazards.

Understanding Potential Hazards Through GHS

To prepare for handling any novel compound, researchers must be familiar with the GHS pictograms, which provide a rapid visual indication of potential hazards. Although none are formally assigned to this compound, the following diagram illustrates the pictograms that must be considered as part of a comprehensive risk assessment for any new chemical entity.

Caption: Standard GHS pictograms for hazard classification.

Exposure Controls and Personal Protective Equipment (PPE)

Based on the precautionary principle, stringent exposure controls are mandatory when handling this compound. The primary goal is to prevent inhalation, ingestion, and skin/eye contact.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles or vapors.

Personal Protective Equipment (PPE): A multi-layered PPE approach is essential. The following table outlines the minimum requirements for various laboratory tasks.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transferring Solid | Tight-fitting safety goggles & face shield | Double-gloved nitrile gloves | Full-length lab coat, closed-toe shoes | Not required if inside a fume hood. If not possible, a NIOSH-approved respirator with a P100 filter is mandatory. |

| Preparing Solutions | Tight-fitting safety goggles | Nitrile gloves | Full-length lab coat, closed-toe shoes | Not required if inside a fume hood. |

| Running Reactions/Analyses | Tight-fitting safety goggles | Nitrile gloves | Full-length lab coat, closed-toe shoes | Not required if inside a fume hood. |

Trustworthiness Insight: The recommendation for double-gloving when handling the solid material provides a self-validating check. The outer glove can be removed immediately after the transfer is complete, minimizing the risk of contaminating lab equipment, notebooks, and personal items with residual powder.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is critical for ensuring safety. The following SOPs should be incorporated into your laboratory's chemical hygiene plan.

SOP-1: Weighing and Transferring Solid this compound

-

Preparation: Don all required PPE as specified in the table above. Decontaminate the work surface inside a chemical fume hood.

-

Tare: Place a clean weigh boat on an analytical balance inside the fume hood and tare the balance.

-

Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could create airborne dust.

-

Close: Immediately and securely close the primary container of this compound.

-

Clean-up: Wipe the spatula and any surrounding surfaces with a solvent-moistened towel (e.g., 70% ethanol) to remove any residual powder. Dispose of the towel and outer gloves in the designated chemical waste stream.

-

Transport: Transport the weighed compound in a sealed, secondary container to the next workstation.

SOP-2: Storage and Segregation

-

Container: Ensure the compound is stored in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents. Some sources recommend freezer storage to ensure long-term product quality.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and a warning statement such as: "Caution: Toxicity Not Fully Characterized. Handle with Care."

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is vital.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

For a small spill (<1 gram) inside a fume hood:

-

Alert: Notify personnel in the immediate area.

-

Isolate: Restrict access to the area.

-

PPE: Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.

-

Contain: Gently cover the spill with a chemical absorbent pad or vermiculite. Do not dry sweep.

-

Neutralize/Clean: Carefully wet the absorbent material with a suitable solvent (e.g., water or ethanol) to prevent dust generation.

-

Collect: Using a scoop or spatula, carefully transfer the absorbed material into a labeled, sealed container for hazardous waste.

-

Decontaminate: Wipe the spill area with a detergent solution, followed by a water rinse.

-

Dispose: Dispose of all contaminated materials (gloves, pads, etc.) as hazardous chemical waste.

A Self-Validating Risk Assessment Workflow for Novel Purine Derivatives

For any experiment involving this compound or other novel compounds, a documented risk assessment is a mandatory and self-validating step. It forces a logical evaluation of hazards and control measures before any work begins.

Caption: A workflow for conducting a risk assessment on compounds with limited safety data.

Conclusion

This compound represents a class of compounds essential for innovative research but for which comprehensive safety data is lacking. By embracing the precautionary principle, implementing robust engineering and PPE controls, and adhering to structured, self-validating workflows like documented risk assessments, researchers can handle this and other novel chemical entities with a high degree of safety and scientific integrity. The responsibility for safety rests on a foundation of proactive hazard evaluation and meticulous laboratory practice.

References

-

Cheméo. (n.d.). Chemical Properties of 9H-purin-6(1h)-one, 9-ethyl- (CAS 31010-51-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1044, Purine. Retrieved from [Link]

- EP HT PART B Safety Data Sheet. (n.d.). Safety Data Sheet.

-

Chemical Synthesis Database. (2025). 2-ethyl-9-methyl-9H-purine-6-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Uric acid. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. Retrieved from [Link]

-

Unece.org. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

United Nations Economic Commission for Europe. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS Rev. 9, 2021). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine - PMC. Retrieved from [Link]

-

IDEXX BioAnalytics. (n.d.). Sample Collection & Preparation | Preclinical Testing. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives. Retrieved from [Link]

-

HealthData.gov. (n.d.). Toxicology Information Online (TOXLINE) (RETIRED). Retrieved from [Link]

-

Cheméo. (n.d.). 9H-Purine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC. Retrieved from [Link]

-

St James's Hospital. (n.d.). Instructions for Making a 24-Hour Urine Collection (Acid). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Associations of aldehyde exposure with serum uric acid and hyperuricemia among U.S. adults from NHANES 2013–2014 - PMC. Retrieved from [Link]

-

Cleveland HeartLab. (n.d.). Specimen Handling for Cleveland HeartLab Patients. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and in vitro anti-tumor activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. chemeo.com [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

Methodological & Application

synthesis of 9-ethyl-9H-purine via alkylation of purine

Application Note: Regioselective Synthesis of 9-Ethyl-9H-Purine via Direct Alkylation

Executive Summary & Mechanistic Rationale

The synthesis of N9-alkylated purines is a cornerstone transformation in the development of nucleoside analogs, antivirals, and adenosine receptor modulators. However, direct alkylation of the purine heterocycle is historically plagued by poor regioselectivity, typically yielding a mixture of N9 and N7 regioisomers[1].

The core challenge lies in the nature of the purinyl anion. Upon deprotonation, the negative charge is delocalized across the imidazole ring (between N7 and N9). While N9-alkylation is generally thermodynamically favored due to lower steric hindrance from the C6 position, the kinetic barrier for N7-alkylation is often competitive. By carefully selecting the base (e.g., K

Reaction Pathway & Regioselectivity Logic

The following workflow illustrates the mechanistic divergence of the purinyl anion upon exposure to an ethylating agent.

Workflow of purine deprotonation and regioselective alkylation yielding the N9-isomer.

Comparative Alkylation Conditions

The table below summarizes field-proven conditions for optimizing the N9:N7 ratio. Note that the presence of bulky substituents at the C6 position can completely shield the N7 nitrogen, driving the reaction to absolute N9 regiospecificity[1].

| Substrate | Alkylating Agent | Base / Catalyst | Solvent & Temp | N9:N7 Ratio | Total Yield | Ref. |

| 6-Chloropurine | Ethyl Bromide | K | DMF, 0 °C to RT | ~4:1 | 76% | [2] |

| 2-Chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl Iodide | NaH | DMF, RT | ~5:1 | N/A | [1] |

| 6-(2-Butylimidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH | DMF, RT | >99:1 (Exclusive N9) | N/A | [1] |

| Purine Derivatives | Ethanol | Ph | DMF, Reflux | Major N9 | up to 90% | [3] |

Validated Experimental Protocol: Synthesis of 6-Chloro-9-ethyl-9H-purine

This protocol details the synthesis of 6-chloro-9-ethyl-9H-purine, a highly versatile intermediate for downstream drug development. The methodology is designed as a self-validating system to ensure high fidelity and reproducibility[2].

Phase 1: Purinyl Anion Generation

-

Procedure: In an oven-dried flask under an inert atmosphere (N

or Ar), suspend 6-chloropurine (1.0 equiv, e.g., 2.0 g, 12.8 mmol) and anhydrous K -

Causality: K

CO -

Validation Checkpoint: The physical state of the reaction transitions from an opaque white suspension to a slightly translucent, pale-yellow mixture, indicating successful deprotonation and partial dissolution of the purinyl anion into the solvent matrix.

Phase 2: Electrophilic Alkylation

-

Procedure: To the cooled mixture, add ethyl bromide (1.5 equiv, 1.44 mL, 19.4 mmol) dropwise via syringe. Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 5 hours[2].

-

Causality: Adding the volatile ethyl bromide at 0 °C prevents evaporative loss. Subsequent warming to room temperature provides the kinetic energy required to drive the bimolecular nucleophilic substitution (S

2). Because the N9 position lacks the immediate steric bulk present at N7 (which is flanked by the C6-chloro group), the N9-alkylation pathway is thermodynamically favored. -

Validation Checkpoint: Perform TLC analysis (Eluent: DCM:MeOH 95:5). The starting material (R

~0.2) should be completely consumed. Two new UV-active spots (254 nm) will appear: the N9 isomer (major, R

Phase 3: Aqueous Quench & Extraction

-

Procedure: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL), dry over anhydrous Na

SO -

Causality: DMF is highly miscible with water and organic solvents. The extensive brine washes are strictly required to partition the DMF into the aqueous phase. Failing to remove DMF will severely compromise the subsequent chromatographic resolution.

-

Validation Checkpoint: The resulting crude solid/oil must be entirely free of the characteristic "fishy/amine" odor of residual DMF.

Phase 4: Chromatographic Resolution & Structural Validation

-

Procedure: Purify the crude residue via silica gel column chromatography using a gradient solvent system of DCM:MeOH (99:1) to elute the pure 6-chloro-9-ethyl-9H-purine[2].

-

Causality: The N9 and N7 isomers possess distinct dipole moments. The N9 isomer is generally less polar and elutes first, allowing for clean baseline separation from the slower-moving N7 isomer.

-

Validation Checkpoint (Self-Validating System): Confirm the regiochemistry via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

H NMR: The purine C8 proton of the N9 isomer will appear as a sharp singlet (typically

-

2D NOESY/HMBC (Critical): To definitively distinguish N9 from N7, perform a 2D NOESY experiment. A strong Nuclear Overhauser Effect (NOE) correlation between the methylene protons of the ethyl group (

~4.3 ppm, quartet) and the purine C8-H unambiguously validates N9-alkylation. If the ethyl group had attached at N7, the C8-H chemical shift would be significantly perturbed, and HMBC would reveal different long-range

-

H NMR: The purine C8 proton of the N9 isomer will appear as a sharp singlet (typically

References

1.[1] Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. Source: The Journal of Organic Chemistry. URL: [Link] 2.[2] Title: Solution-Processed Large-Area Ultrathin Films of Metal-Coordinated Electron-Rich Adenine-Based Ligand. Source: The Journal of Physical Chemistry C. URL: [Link] 3.[3] Title: One-pot protocol for N-alkylation of purine, pyrimidine and azole derivatives via alcohols using Ph3P/I2: simple route for carboacyclic nucleoside synthesis. Source: Tetrahedron. URL: [Link]

Sources

Application Note: High-Fidelity Synthesis of 9-Ethyl-9H-purine via Sodium Hydride in DMF

Executive Summary & Strategic Rationale

The synthesis of 9-Ethyl-9H-purine represents a fundamental transformation in nucleoside chemistry, serving as a model for developing acyclic nucleoside analogs (e.g., Acyclovir, Ganciclovir). While the alkylation of the purine ring is conceptually simple, it presents two primary challenges: Safety (thermal instability of the NaH/DMF system) and Regioselectivity (discriminating between the

This protocol utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) .[1][2] Unlike weaker bases (e.g.,

Critical Safety Alert: NaH/DMF Incompatibility

⚠️ DANGER: RUNAWAY REACTION HAZARDSodium Hydride (NaH) and DMF are technically incompatible at elevated temperatures.[3] Exothermic decomposition can occur spontaneously above 50°C, potentially leading to explosion.

- Never heat this reaction mixture above 40°C.

- Always perform the deprotonation step at 0°C.

- Ensure DMF is anhydrous; water accelerates decomposition and hydrogen evolution.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an

- -Alkylation (Thermodynamic): Generally favored due to lower steric hindrance (in unsubstituted purines) and greater thermodynamic stability of the resulting aromatic system.

-

-Alkylation (Kinetic): Often observed as a minor byproduct (10–20%), or major product if the

Reaction Pathway Diagram[4]

Figure 1: Mechanistic pathway of purine alkylation showing the bifurcation between N9 and N7 isomers.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| Purine | 1.0 | Substrate | 98% purity, dry |

| Sodium Hydride | 1.2 | Base | 60% dispersion in mineral oil |

| Ethyl Iodide | 1.2 | Electrophile | Stabilized over Cu (optional) |

| DMF | Solvent | Solvent | Anhydrous (Sure/Seal™ or distilled) |

| Ammonium Chloride | Excess | Quench | Saturated aqueous solution |

Step-by-Step Workflow

Step 1: Apparatus Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Maintain a positive pressure of nitrogen throughout the reaction.

-

Place the flask in an ice-water bath (0°C).

Step 2: Deprotonation (The Critical Step)

-

Add Purine (1.0 eq) to the flask.

-

Add Anhydrous DMF (concentration ~0.2 M). Stir until dissolved.